molecular formula C14H11NO2S2 B2364291 N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034403-30-8

N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-carboxamide

Cat. No. B2364291
CAS RN: 2034403-30-8
M. Wt: 289.37
InChI Key: HSUDDKDKQUGXOI-UHFFFAOYSA-N
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Description

Thiophene and furan are both five-membered heterocyclic compounds, containing sulfur and oxygen atoms respectively . They are essential in various fields, including medicinal chemistry and material science . Thiophene derivatives, for instance, have been reported to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different substrates .


Molecular Structure Analysis

The molecular structure of thiophene and furan compounds involves a five-membered ring. In the case of thiophene, one of the atoms in the ring is sulfur . For furan, one of the atoms is oxygen .


Chemical Reactions Analysis

Thiophene and its derivatives participate in various chemical reactions. For instance, they can undergo condensation reactions to form aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antiviral and Antimicrobial Properties

Research has shown that furan-carboxamide derivatives exhibit potent inhibitory activities against lethal viruses such as the H5N1 influenza A virus. Systematic studies on structure-activity relationships highlight the importance of the heterocyclic moiety in enhancing anti-influenza activity, demonstrating the potential of these compounds in developing new antiviral agents (Yu Yongshi et al., 2017).

Crystal Packing and Supramolecular Architecture

The effect of aromaticity on crystal packing has been explored through the synthesis and analysis of compounds containing five-membered heteroaromatic rings. Studies on N-2-pyrazinyl-2-furancarboxamide and its thiophene counterpart revealed that heteroatom substitution influences π-based interactions and hydrogen bond formations, impacting the stabilization of supramolecular architecture (Maryam Rahmani et al., 2016).

Catalysis and Chemical Synthesis

These compounds have been utilized in catalytic processes, such as the C-H bond activation/borylation of furans and thiophenes, showcasing their utility in organic synthesis and the development of new catalytic methodologies (T. Hatanaka et al., 2010). Additionally, palladium-based catalytic systems have been employed for the direct arylation of furan-2-carboxamides and thiophene-2-carboxamides, further demonstrating their versatility in chemical synthesis (Karima Si Larbi et al., 2012).

Corrosion Inhibition

Azomethine functionalized triazole derivatives, including those with furan and thiophene moieties, have shown excellent corrosion inhibiting properties. These compounds form protective layers on metal surfaces, demonstrating their potential in corrosion protection applications (Manilal Murmu et al., 2020).

Molecular Imaging

Compounds with furan-carboxamide structure have been developed for PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R), providing a noninvasive tool for studying neuroinflammation and its role in various neuropsychiatric disorders (A. Horti et al., 2019).

Future Directions

Thiophene and furan derivatives continue to attract great interest in industry and academia due to their wide range of applications. Future research may focus on the synthesis and characterization of novel thiophene and furan moieties with wider therapeutic activity .

properties

IUPAC Name

N-[(5-thiophen-2-ylfuran-2-yl)methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S2/c16-14(13-4-2-8-19-13)15-9-10-5-6-11(17-10)12-3-1-7-18-12/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUDDKDKQUGXOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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